Methyl 4-nitrophenyl phosphate

Overview

Description

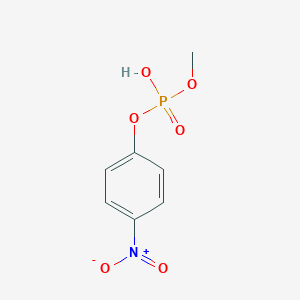

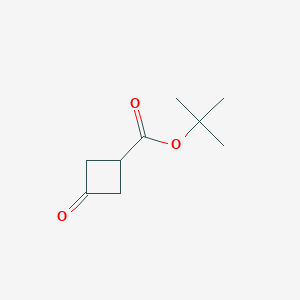

Methyl 4-nitrophenyl phosphate is an aromatic organooxygen compound containing a phosphate group, which is O-esterified with a phenyl group . It is the most common substrate for alkaline phosphatase-based ELISA assays . The molecular formula is C7H7NO6P .

Synthesis Analysis

The substrate of 4-nitrophenyl phosphate is enzymatically hydrolyzed by alkaline phosphatase (ALP) in a capillary tube . The EnzChek Phosphatase Assay Kit is perfect for the continuous assay of prostatic acid phosphatase, protein phosphatase 1, or almost any other phosphatase that can be assayed with nonprotein-based substrates such as MUP or 4-nitrophenyl phosphate (pNPP) .Molecular Structure Analysis

The Methyl 4-nitrophenyl phosphate molecule contains a total of 23 bond(s). There are 15 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), and 1 phosphate(s)/thiophosphate(s) .Chemical Reactions Analysis

The substrate of 4-nitrophenyl phosphate is enzymatically hydrolyzed by alkaline phosphatase (ALP) to form a product of 4-nitrophenolate . The height of the plateau signal is directly related to the reaction rate .Physical And Chemical Properties Analysis

The average mass of Methyl 4-nitrophenyl phosphate is 232.108 Da . The density is 1.4±0.1 g/cm3 .Scientific Research Applications

Detection and Monitoring

Methyl 4-nitrophenyl phosphate, also recognized as 4-NPP, is utilized in various scientific domains, particularly in environmental monitoring and biochemical research.

Environmental Monitoring :

- Pesticide Detection : 4-NPP, as a model compound, represents nitro-group containing organophosphates like methyl parathion and fenitrothion, commonly used in agriculture. A manganese dioxide-based electrochemical sensor was developed to detect these organophosphates in vegetables and drinking water, showcasing its potential in ensuring food and water safety (Ravi et al., 2020).

Biochemical Research :

- Enzyme Activity Assays : 4-NPP is widely used as a phosphotyrosine-like substrate in enzyme activity assays for protein tyrosine phosphatases. Its color change upon hydrolysis is monitored to assess enzyme activity and screen for inhibitors, as seen in the study of human dual-specificity phosphatase 22 (Lountos et al., 2015).

- Mechanistic Biochemistry : The compound has been a key model in understanding phosphoryl transfer reactions. Studies have shown different mechanistic possibilities for its hydrolysis, providing insights into biochemical processes at a molecular level (Duarte et al., 2014).

Environmental Decontamination :

- Organophosphate Hydrolysis : Polymetallic complexes in microemulsions have shown effectiveness in hydrolyzing 4-nitrophenyl phosphate, indicating potential applications in the decontamination of organophosphates from environmental sites (Tafesse & Deppa, 2004).

Safety and Hazards

Methyl 4-nitrophenyl phosphate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

properties

IUPAC Name |

methyl (4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO6P/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLXIIVUAKWFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276699 | |

| Record name | Methyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-nitrophenyl phosphate | |

CAS RN |

15930-83-3 | |

| Record name | Methyl 4-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the structural features of Methyl 4-Nitrophenyl Phosphate, including its molecular formula, weight, and relevant spectroscopic data?

A1: While the provided abstracts don't delve into the detailed spectroscopic characterization of MPNPP, its molecular formula is C₇H₈NO₆P and its molecular weight is 233.13 g/mol. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) could be employed to confirm its structure and identify characteristic functional groups.

Q2: How does the structure of compounds similar to Methyl 4-Nitrophenyl Phosphate influence their activity, potency, and selectivity?

A3: Research using Methyl 4-Nitrophenyl Phosphate as a model compound, along with studies on similar organophosphates, has unveiled key structure-activity relationships. [, ] For instance, studies on the sheep blowfly Lucilia cuprina demonstrated that resistance to organophosphates, including compounds like fenitrothion (which shares structural similarities with MPNPP), is often linked to enhanced esterase activity. [] This suggests that structural modifications influencing the susceptibility of the phosphate group to esterase hydrolysis can significantly impact the compound's potency and effectiveness. Furthermore, research on zinc(II) complexes using MPNPP as a DNA model substrate highlights the importance of steric effects in influencing catalytic activity and cleavage rates. []

Q3: Are there reliable analytical methods available to characterize, quantify, and monitor Methyl 4-Nitrophenyl Phosphate?

A4: Although specific analytical methods for MPNPP aren't detailed in the provided abstracts, techniques like Gas-liquid chromatography and electrochemical methods, including differential pulse polarography and cyclic voltammetry, have proven valuable for analyzing organophosphate insecticides like fenitrothion and its metabolites. [] These methods could potentially be adapted and validated for MPNPP analysis as well.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)

![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)

![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)

![3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin](/img/structure/B171790.png)